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4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid
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Overview
Description
4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid is an organic compound with the molecular formula C(_6)H(_5)BrO(_4)S(_2) It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by sulfonylation and carboxylation. . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanesulfonyl chloride for sulfonylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action for 4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler derivative without the bromine and methanesulfonyl groups.
5-Bromothiophene-2-carboxylic acid: Lacks the methanesulfonyl group.
4-Methanesulfonylthiophene-2-carboxylic acid: Lacks the bromine atom.
Biological Activity
4-Bromo-5-methanesulfonylthiophene-2-carboxylic acid is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves several steps, including bromination and sulfonylation reactions. The synthetic route can be summarized as follows:
- Bromination : The thiophene ring undergoes bromination to introduce the bromine substituent.
- Sulfonylation : A methanesulfonyl group is added to the compound, enhancing its reactivity.
- Carboxylation : The introduction of a carboxylic acid group completes the synthesis, yielding the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance:
- Inhibition of Bacterial Growth : Studies indicate that at concentrations as low as 50 µg/mL, this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus by disrupting their cell wall integrity .
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses:
- Cytokine Production : In vitro studies have shown that treatment with this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.
- Modulation of Signaling Pathways : By reducing cytokine levels, it may interfere with signaling pathways associated with inflammation, such as NF-kB activation.
Case Studies
Several case studies have evaluated the efficacy and safety of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against clinical isolates.
- Results : The compound displayed a minimum inhibitory concentration (MIC) of 25 µg/mL against resistant strains of E. coli and S. aureus.
- : Suggests potential for development as a therapeutic agent for treating bacterial infections.
- Study on Anti-inflammatory Activity :
Data Tables
Property | Value |
---|---|
Molecular Formula | C8H8BrO4S |
Molecular Weight | 279.12 g/mol |
Solubility | Soluble in DMSO, sparingly soluble in water |
Biological Activity | MIC (µg/mL) | Effect |
---|---|---|
E. coli | 25 | Inhibition of growth |
S. aureus | 25 | Inhibition of growth |
TNF-alpha Reduction | N/A | Decreased production |
Properties
Molecular Formula |
C6H5BrO4S2 |
---|---|
Molecular Weight |
285.1 g/mol |
IUPAC Name |
4-bromo-5-methylsulfonylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrO4S2/c1-13(10,11)6-3(7)2-4(12-6)5(8)9/h2H,1H3,(H,8,9) |
InChI Key |
APWUOODXRKVZKB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(S1)C(=O)O)Br |
Origin of Product |
United States |
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